An In-depth Technical Guide to 5-Bromo-2-cyclopropylpyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 5-Bromo-2-cyclopropylpyridine: Properties, Synthesis, and Reactivity
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Bromo-2-cyclopropylpyridine has emerged as a pivotal heterocyclic intermediate for researchers, scientists, and drug development professionals. Its unique structural combination—a reactive brominated pyridine core and a strained cyclopropyl ring—offers a versatile platform for constructing complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. The bromine atom at the 5-position provides a reliable handle for strategic downstream functionalization, primarily through palladium-catalyzed cross-coupling reactions. Concurrently, the 2-cyclopropyl group imparts unique conformational constraints and metabolic stability, properties highly sought after in modern drug design.
This guide provides an in-depth exploration of the chemical and physical properties of 5-Bromo-2-cyclopropylpyridine, details its synthesis, and presents validated protocols for its application in key synthetic transformations, underscoring its significance as a high-value building block in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic characteristics of 5-Bromo-2-cyclopropylpyridine is fundamental to its effective use in synthesis and for quality control.
Core Properties
The key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 579475-29-9 | [1][2] |
| Molecular Formula | C₈H₈BrN | [2] |
| Molecular Weight | 198.06 g/mol | [2] |
| Appearance | Yellow oil | [1] |
| Boiling Point | 242.9 ± 28.0 °C at 760 mmHg | (Predicted) |
| Density | 1.6 ± 0.1 g/cm³ | (Predicted) |
| Flash Point | 100.7 ± 25.4 °C | (Predicted) |
| Solubility | Good solubility in CH₂Cl₂, CHCl₃, Ether, THF | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 5-Bromo-2-cyclopropylpyridine. The following data represents the characteristic spectral signature of the molecule.
¹H Nuclear Magnetic Resonance (¹H-NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.
-
¹H-NMR (CDCl₃) δ (ppm): 8.48 (d, 1H), 7.63 (dd, 1H), 7.04 (d, 1H), 1.99 (m, 1H), 1.03-0.98 (m, 4H).[1]
¹³C Nuclear Magnetic Resonance (¹³C-NMR): While experimental ¹³C-NMR data for this specific compound is not widely published, predicted chemical shifts, based on computational models and data from analogous structures, are as follows. These values are invaluable for tentative structural confirmation.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~163 | C2 (Carbon attached to cyclopropyl) |
| ~151 | C6 (Aromatic CH adjacent to Nitrogen) |
| ~140 | C4 (Aromatic CH) |
| ~121 | C3 (Aromatic CH) |
| ~118 | C5 (Carbon attached to Bromine) |
| ~15 | Cyclopropyl CH |
| ~9 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups and bond vibrations. Characteristic absorptions for 5-Bromo-2-cyclopropylpyridine are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic and Cyclopropyl C-H stretch |
| ~1600-1450 | Pyridine ring C=C and C=N stretching vibrations |
| ~1050-1000 | C-Br stretch |
| ~1020 | Cyclopropyl ring breathing mode |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
LC-MS (ESI+): m/z = 197.9, 199.9 (M+H)⁺, demonstrating the characteristic ~1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).[1]
Synthesis of 5-Bromo-2-cyclopropylpyridine
The preparation of 5-Bromo-2-cyclopropylpyridine is reliably achieved via a palladium-catalyzed cross-coupling reaction. The most common laboratory-scale synthesis utilizes a Grignard reagent, as detailed below. This method provides a direct and efficient route from commercially available starting materials.
Workflow for Synthesis
Caption: Synthetic workflow for 5-Bromo-2-cyclopropylpyridine.
Detailed Experimental Protocol: Grignard Cross-Coupling
This protocol describes the synthesis of 5-Bromo-2-cyclopropylpyridine from 2,5-dibromopyridine and cyclopropylmagnesium bromide.[1]
Materials:
-
2,5-Dibromopyridine (1.0 equiv.)
-
Cyclopropylmagnesium bromide (0.5 M solution in THF, 1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01-0.05 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, argon-purged flask, add 2,5-dibromopyridine and the PdCl₂(dppf) catalyst.
-
Dissolve the solids in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the cyclopropylmagnesium bromide solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer three times with ether or dichloromethane.
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The resulting crude residue (a yellow oil) is then purified by flash column chromatography on silica gel to yield pure 5-Bromo-2-cyclopropylpyridine.[1]
Causality: The choice of a dppf-ligated palladium catalyst is critical. The bulky, electron-rich dppf ligand facilitates the oxidative addition of the palladium(0) species into the C-Br bond and promotes the subsequent reductive elimination, preventing catalyst deactivation and improving yields. The reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent and oxidation of the Pd(0) catalyst.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-2-cyclopropylpyridine lies in the reactivity of its C5-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups. This versatility makes it a valuable intermediate in the construction of complex drug candidates.
Key Synthetic Transformations
Caption: Major cross-coupling reactions of the title compound.
Application Example: Synthesis of a GPR120 Agonist
A practical application of 5-Bromo-2-cyclopropylpyridine is demonstrated in the synthesis of G-protein coupled receptor 120 (GPR120) agonists, which are investigated for the treatment of metabolic disorders like Type 2 diabetes.[4]
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the coupling of 5-Bromo-2-cyclopropylpyridine with a boronic acid derivative, as adapted from patent literature, to form a key biaryl intermediate.[4]
Materials:
-
5-Bromo-2-cyclopropylpyridine (1.0 equiv.)
-
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-2-cyclopropylpyridine, the boronic ester, potassium carbonate, and Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 5-aryl-2-cyclopropylpyridine product.
Causality: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[5][6] The use of a phosphine-ligated palladium(0) catalyst is standard. A base, such as potassium carbonate, is essential to activate the boronic ester for the transmetalation step in the catalytic cycle. A mixed aqueous-organic solvent system is often used to ensure solubility of both the organic substrates and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination (Representative Protocol)
Materials:
-
5-Bromo-2-cyclopropylpyridine (1.0 equiv.)
-
Desired primary or secondary amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos or similar bulky phosphine ligand (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide under an argon atmosphere.
-
Add anhydrous toluene, followed by 5-Bromo-2-cyclopropylpyridine and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with amines that possess β-hydrogens. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active palladium-amido complex within the catalytic cycle.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific, comprehensive safety data sheet (SDS) for 5-Bromo-2-cyclopropylpyridine is not universally available, a hazard assessment based on structurally related compounds such as 5-bromo-2-methoxypyridine and 5-bromo-2-cyanopyridine provides a reliable guide.[1][6]
GHS Hazard Profile (Inferred):
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
(May also be harmful if swallowed, H302)
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is potentially sensitive to light and heat; storage in an amber vial away from heat sources is recommended.[3]
Conclusion
5-Bromo-2-cyclopropylpyridine stands as a testament to the power of strategic molecular design. Its constituent parts—the versatile pyridine ring, the reactive bromine handle, and the conformationally rigid cyclopropyl group—combine to create an intermediate of significant value in pharmaceutical research. The demonstrated utility in palladium-catalyzed Suzuki and Buchwald-Hartwig reactions allows for rapid and efficient diversification, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. The protocols and data presented in this guide provide a solid technical foundation for scientists to leverage the full potential of this important building block in their research and development endeavors.
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